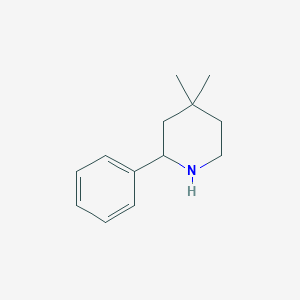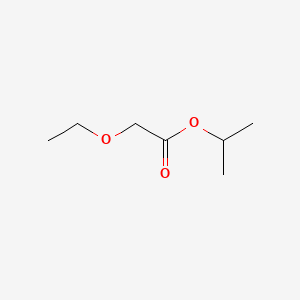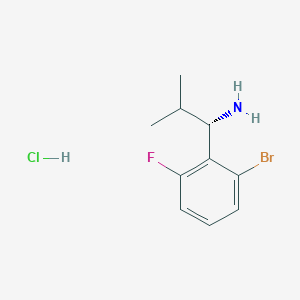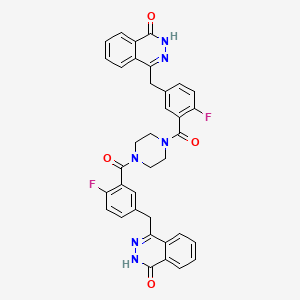
4,4-Dimethyl-2-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-phenylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-phenylpiperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the cycloaddition reactions of heterodienes .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale synthesis of compounds like this compound with high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use hydrogen gas in the presence of metal catalysts.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperidine ring .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Piperidine derivatives are used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-2-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
4-Phenylpiperidine: Known for its use in pharmaceuticals with central nervous system effects.
4-(4-Chlorophenyl)-4-phenylpiperidine: Used in the synthesis of various drugs.
4-(4-Methylphenyl)-4-phenylpiperidine: Another derivative with significant pharmacological properties.
Uniqueness: 4,4-Dimethyl-2-phenylpiperidine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
4,4-dimethyl-2-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-13(2)8-9-14-12(10-13)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
InChI-Schlüssel |
UPIRTXUETRPAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNC(C1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)

![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)






![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)


